REACTION_SMILES
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[Br:12][c:13]1[cH:14][c:15]([CH2:16][NH2:17])[cH:18][cH:19][cH:20]1.[CH3:30][C:31]#[N:32].[CH:21]([N:22]([CH2:23][CH3:24])[CH:25]([CH3:26])[CH3:27])([CH3:28])[CH3:29].[F:1][c:2]1[c:3]([N+:9](=[O:10])[O-:11])[cH:4][cH:5][c:6]([F:8])[cH:7]1>>[c:2]1([NH:17][CH2:16][c:15]2[cH:14][c:13]([Br:12])[cH:20][cH:19][cH:18]2)[c:3]([N+:9](=[O:10])[O-:11])[cH:4][cH:5][c:6]([F:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(F)cc1F
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(F)cc1NCc1cccc(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |